Benzene, 1-chloro-4-(trifluoroethenyl)-
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Overview
Description
Benzene, 1-chloro-4-(trifluoroethenyl)-: is an organic compound with the molecular formula C8H4ClF3 It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(trifluoroethenyl)- typically involves the introduction of the trifluoroethenyl group to a chlorobenzene derivative. One common method is the reaction of 1-chloro-4-iodobenzene with trifluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(trifluoroethenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(trifluoroethenyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The trifluoroethenyl group can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles such as halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
Substitution: Formation of phenols, amines, or ethers.
Addition: Formation of dihalo derivatives or halohydrins.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Chemistry: Benzene, 1-chloro-4-(trifluoroethenyl)- is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, Benzene, 1-chloro-4-(trifluoroethenyl)- is used in the production of specialty chemicals, polymers, and materials with specific properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-4-(trifluoroethenyl)- exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the trifluoroethenyl group reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific chemical transformation or biological activity being studied.
Comparison with Similar Compounds
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a trifluoroethenyl group.
Benzene, 1-chloro-4-(difluoroethenyl)-: Similar structure but with a difluoroethenyl group.
Benzene, 1-chloro-4-(fluoroethenyl)-: Similar structure but with a fluoroethenyl group.
Uniqueness: Benzene, 1-chloro-4-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
82907-01-5 |
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Molecular Formula |
C8H4ClF3 |
Molecular Weight |
192.56 g/mol |
IUPAC Name |
1-chloro-4-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C8H4ClF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H |
InChI Key |
RKJZTYSOGLWJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)Cl |
Origin of Product |
United States |
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